molecular formula C19H22FN3O2 B7679081 N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide

货号: B7679081
分子量: 343.4 g/mol
InChI 键: HARBUCGOLWHAHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound is widely used for its anti-inflammatory properties and has shown promising results in the treatment of various inflammatory disorders.

作用机制

FLAP inhibitor works by inhibiting the activity of 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are pro-inflammatory molecules that play a crucial role in the pathogenesis of various inflammatory disorders. FLAP inhibitor binds to FLAP, a protein that is required for the activation of 5-lipoxygenase. By binding to FLAP, FLAP inhibitor prevents the activation of 5-lipoxygenase, thereby reducing the production of leukotrienes.
Biochemical and Physiological Effects:
FLAP inhibitor has been shown to have significant anti-inflammatory effects in various animal models of inflammatory disorders. It reduces the production of leukotrienes, which are pro-inflammatory molecules that play a crucial role in the pathogenesis of various inflammatory disorders. FLAP inhibitor has also been shown to reduce the infiltration of inflammatory cells into the affected tissues, thereby reducing tissue damage.

实验室实验的优点和局限性

FLAP inhibitor has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its anti-inflammatory properties. It is readily available and can be synthesized in large quantities. However, FLAP inhibitor also has some limitations. It is a relatively new compound, and its long-term safety profile is not well established. It also has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.

未来方向

FLAP inhibitor has shown promising results in the treatment of various inflammatory disorders. However, there is still much to be learned about this compound. Future research should focus on the following areas:
1. Further studies on the mechanism of action of FLAP inhibitor.
2. Studies on the long-term safety profile of FLAP inhibitor.
3. Studies on the pharmacokinetics and pharmacodynamics of FLAP inhibitor.
4. Studies on the efficacy of FLAP inhibitor in the treatment of other inflammatory disorders.
5. Development of new formulations of FLAP inhibitor with improved solubility and bioavailability.
Conclusion:
In conclusion, FLAP inhibitor is a promising compound that has shown significant anti-inflammatory properties in various animal models of inflammatory disorders. It works by inhibiting the activity of 5-lipoxygenase, an enzyme that plays a crucial role in the production of leukotrienes, which are pro-inflammatory molecules. FLAP inhibitor has several advantages for lab experiments but also has some limitations. Future research should focus on further elucidating the mechanism of action of FLAP inhibitor, studying its long-term safety profile, and developing new formulations with improved solubility and bioavailability.

合成方法

The synthesis of FLAP inhibitor involves a series of chemical reactions. The starting material for the synthesis is 4-fluoro-3-nitrobenzene, which is reacted with ethyl acetoacetate to form 4-fluoro-3-nitrophenylacetoacetate. This intermediate is then reduced to form 4-fluoro-3-aminophenylacetoacetate, which is further reacted with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid to form N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide, the final product.

科学研究应用

FLAP inhibitor has been extensively studied for its anti-inflammatory properties. It is used in the treatment of various inflammatory disorders such as asthma, rheumatoid arthritis, and inflammatory bowel disease. FLAP inhibitor works by inhibiting the activity of 5-lipoxygenase, an enzyme that plays a crucial role in the production of leukotrienes, which are pro-inflammatory molecules. By inhibiting the activity of 5-lipoxygenase, FLAP inhibitor reduces the production of leukotrienes, thereby reducing inflammation.

属性

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-3-12-21-19(25)15-4-1-2-5-15/h6-11,15H,1-5,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARBUCGOLWHAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。